molecular formula C7H6ClN3 B15384174 5-Chloroimidazo[1,2-a]pyridin-3-amine

5-Chloroimidazo[1,2-a]pyridin-3-amine

Cat. No.: B15384174
M. Wt: 167.59 g/mol
InChI Key: GZCYCHUEQLIRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroimidazo[1,2-a]pyridin-3-amine is a chemical building block belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound serves as a key intermediate for researchers developing novel therapeutic agents. The imidazo[1,2-a]pyridine core is recognized as a novel drug-like scaffold for the development of efficacious ferroptosis inhibitors. Ferroptosis is an iron-dependent form of cell death linked to neurological diseases and ischemia-reperfusion injury, making its inhibition a promising therapeutic strategy . Furthermore, 3-aminoimidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including colon (HT-29) and melanoma (B16F10), highlighting their potential in anticancer drug discovery . These compounds are efficiently synthesized via multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, which allows for extensive structural diversification . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloroimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C7H6ClN3/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H,9H2

InChI Key

GZCYCHUEQLIRSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The 5-chloro derivative benefits from reusable βCD-IL@M-Starch catalysis, offering eco-friendly advantages over methods requiring stoichiometric reagents .
  • Substituent Flexibility : Aryl and alkyl groups at C5/C8 (e.g., methyl, trifluoroethyl) are introduced via coupling or substitution reactions, with yields influenced by steric and electronic factors .
COX-1/COX-2 Inhibition
  • 8-Methyl Analogues : Substitution at C8 with methyl enhances COX-2 selectivity by reducing steric clashes with COX-1, unlike chloro or fluorine at this position .
  • Trifluoroethylamine Derivatives : The CF3 group at C2 (e.g., compound in ) may alter metabolic stability and binding affinity, though biological data is pending.
Antimicrobial and Anticancer Potential
  • Imidazo[1,2-a]pyridin-3-amine derivatives with halogen (Cl, F) or aryl groups exhibit broad-spectrum activity. For example, 5-arylimidazo derivatives from DNA-encoded libraries show promise in targeting microbial enzymes .

Physicochemical Properties

Property 5-Chloro Derivative 8-Methyl-SO2Me Derivative 5-Aryl Derivative
LogD (pH 5.5) ~2.5 (estimated) ~3.0 ~2.8
Molecular Weight (g/mol) 193.6 408.9 318–488
Aromatic Bond Count 6 21 12–18

Key Insights :

  • The 5-chloro derivative’s lower molecular weight and LogD suggest better membrane permeability compared to bulkier analogues.

Q & A

Q. What are the optimal synthetic routes for 5-Chloroimidazo[1,2-a]pyridin-3-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization of substituted pyridine precursors with chloro-containing reagents. Key steps include:

  • Nucleophilic substitution : Reacting 3-aminopyridine derivatives with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Cyclization optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yields >75% .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) followed by recrystallization (ethanol/water) to achieve ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ at δ 5.3–5.8 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 193.0442 for C₇H₆ClN₃) .
  • IR spectroscopy : Identify NH₂ stretches (~3350 cm⁻¹) and C-Cl vibrations (~680 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • Antimicrobial assays : Use microdilution methods (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity screening : MTT assays on HEK-293 and HeLa cells (IC₅₀ values typically >50 µM indicate low toxicity) .
  • SAR initialization : Compare activity with analogs (e.g., 6-chloro or bromo derivatives) to identify critical substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

Methodological Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to improve binding affinity .
  • Side-chain diversification : Synthesize amide or sulfonamide derivatives at the 3-amine position to modulate solubility and bioavailability .
  • Data-driven SAR : Use similarity indices (Table 1) to prioritize analogs with >0.85 structural similarity for testing .

Q. Table 1. Similarity Indices of Key Analogs

CompoundSimilarity Index
6-Chloroimidazo[1,2-a]pyridin-3-amine1.00
5-Bromoimidazo[1,2-a]pyridin-3-amine0.92
5-Methylimidazo[1,2-a]pyridin-3-amine0.85

Q. What computational strategies are effective for predicting reaction pathways and optimizing conditions?

Methodological Answer:

  • Reaction path search : Apply density functional theory (DFT) to model cyclization transition states and identify rate-limiting steps .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. ethanol) and catalysts (e.g., Pd/C) .
  • High-throughput screening : Use LabMate.AI or similar platforms to automate condition optimization (e.g., temperature, stoichiometry) .

Q. How can contradictory biological activity data between analogs be resolved?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers or assay variability .
  • Crystallography : Resolve 3D structures of target complexes (e.g., with bacterial enzymes) to clarify binding discrepancies .
  • Statistical validation : Apply ANOVA to compare activity trends across substituent groups (e.g., chloro vs. methyl derivatives) .

Q. What are the mechanistic insights into the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Catalytic systems : Use Pd(PPh₃)₄ with CuI co-catalyst for Sonogashira couplings at position 5 .
  • Kinetic studies : Monitor reaction progress via HPLC to determine rate constants (e.g., k = 0.15 min⁻¹ for Suzuki-Miyaura couplings) .
  • Byproduct analysis : Identify halogen displacement intermediates via LC-MS to mitigate undesired side reactions .

Q. How can researchers design derivatives to improve metabolic stability?

Methodological Answer:

  • Prodrug strategies : Synthesize acetylated or PEGylated derivatives to slow hepatic clearance .
  • CYP450 inhibition assays : Test metabolite profiles using human liver microsomes to identify vulnerable sites .
  • Computational ADMET : Use tools like SwissADME to predict logP (<3.5) and PSA (<90 Ų) for optimal pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.